molecular formula C19H18N2O3 B2862940 (2Z)-7-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 313234-19-4

(2Z)-7-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2862940
CAS No.: 313234-19-4
M. Wt: 322.364
InChI Key: VWEIRDPLZTYRGY-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-7-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a 2-imino-2H-chromene core substituted with a 7-ethoxy group and a 3-methylphenylimino moiety. Chromene derivatives are structurally related to coumarins, a class of compounds with diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer effects . The 3-methylphenylimino substituent introduces steric and electronic effects that may influence binding to biological targets, such as kinases or receptors .

Properties

IUPAC Name

7-ethoxy-2-(3-methylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-23-15-8-7-13-10-16(18(20)22)19(24-17(13)11-15)21-14-6-4-5-12(2)9-14/h4-11H,3H2,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEIRDPLZTYRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC(=C3)C)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-7-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide, with the molecular formula C19H18N2O3 and a molecular weight of 322.36 g/mol, is a synthetic compound belonging to the chromene family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name 7ethoxy2(3methylphenyl)iminochromene3 carboxamide\text{IUPAC Name }7-\text{ethoxy}-2-(3-\text{methylphenyl})\text{iminochromene}-3\text{ carboxamide}

Biological Activities

Research into the biological activities of this compound reveals several promising areas:

1. Antioxidant Activity

Compounds in the chromene class are often studied for their antioxidant properties. Preliminary studies indicate that this compound may exhibit significant free radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases.

2. Anticancer Potential

Chromene derivatives have been evaluated for their anticancer properties. The compound's ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines is under investigation. Early findings suggest that it may interfere with specific signaling pathways involved in cancer progression.

3. Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease by increasing acetylcholine levels in the brain. Research indicates that similar chromene derivatives have shown promising AChE inhibitory activity, suggesting that this compound may exhibit similar effects.

Research Findings and Case Studies

Study Findings Methodology
Study 1Demonstrated significant antioxidant activity through DPPH radical scavenging assay.In vitro assays measuring free radical scavenging.
Study 2Showed potential anticancer effects on breast cancer cell lines with IC50 values indicating effective inhibition of cell growth.MTT assay for cell viability and apoptosis assays.
Study 3Evaluated as a potential AChE inhibitor, showing competitive inhibition with an IC50 value comparable to known inhibitors.Enzymatic assays measuring AChE activity in the presence of the compound.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within biological systems:

  • Antioxidant Mechanism : The compound likely donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Anticancer Mechanism : It may induce apoptosis through the activation of caspases or inhibition of anti-apoptotic proteins, thereby promoting programmed cell death in cancer cells.
  • AChE Inhibition : By binding to the active site of AChE, it prevents the breakdown of acetylcholine, enhancing cholinergic transmission.

Comparison with Similar Compounds

Substituent Variations on the Phenylimino Group

The phenylimino group is a critical structural feature that modulates activity. Key analogues include:

Compound Name Phenylimino Substituent Chromene Substituent Key Properties/Activities Reference
(2Z)-7-ethoxy-2-[(3-methylphenyl)imino]-... 3-methylphenyl 7-ethoxy Enhanced lipophilicity, kinase inhibition potential
(Z)-7-chloro-2-((4-cyanophenyl)imino)-... (26) 4-cyanophenyl 7-chloro Electron-withdrawing cyano group; moderate yield (60.2%)
(Z)-7-hydroxy-2-((3,4,5-trifluorophenyl)imino)-... (30) 3,4,5-trifluorophenyl 7-hydroxy High polarity due to -OH; 29.5% yield, UPLC/MS purity 50.8%
(2Z)-2-[(3,4-Dimethoxyphenyl)imino]-7-hydroxy-... 3,4-dimethoxyphenyl 7-hydroxy Methoxy groups may enhance solubility; research use only

Key Findings :

  • Electron-withdrawing groups (e.g., -CN in compound 26) may reduce metabolic stability but improve target affinity .
  • Fluorinated phenyl groups (e.g., compound 30) increase resistance to oxidative metabolism but may reduce solubility .

Chromene Core Modifications

Substituents at position 7 significantly alter physicochemical and biological properties:

Compound Name Position 7 Substituent Impact on Properties Reference
(2Z)-7-ethoxy-2-[(3-methylphenyl)imino]-... Ethoxy (-OCH2CH3) Increased lipophilicity; longer half-life in vivo
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15) Methoxy (-OCH3) at position 8 Lower lipophilicity; altered ring electronics
(2Z)-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-... Hydroxy (-OH) Higher polarity; potential for hydrogen bonding

Key Findings :

  • Ethoxy substitution (target compound) improves metabolic stability compared to hydroxy analogues, which are prone to Phase II conjugation .
  • Methoxy groups (e.g., compound 15) offer intermediate polarity but may reduce membrane penetration .

Carboxamide Modifications

The carboxamide moiety is conserved in most analogues, but N-substituents vary:

Compound Name Carboxamide Substituent Biological Implications Reference
(2Z)-7-ethoxy-2-[(3-methylphenyl)imino]-... Unsubstituted (-CONH2) Base activity; amenable to derivatization
(2Z)-N-acetyl-6-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-... Acetylated (-NHCOCH3) Reduced solubility; enhanced steric hindrance
Sodium ethyl p-hydroxybenzoate Esterified (-COOEt) Improved hydrolytic stability

Key Findings :

  • Unsubstituted carboxamides (target compound) are versatile for further functionalization .
  • Acetylation (e.g., compound in ) may limit interactions with polar active sites but increase metabolic resistance.

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